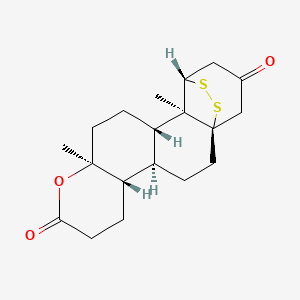
gaudichaudiic acid H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gaudichaudiic acid H is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a cyclic ether, a cyclic ketone, an organic heteroheptacyclic compound and an oxo monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties and Cancer Research
Gaudichaudiic acid H, a compound isolated from the leaf extract of the Malaysian medicinal plant Garcinia gaudichaudii, has demonstrated significant cytotoxicity against several cancer cell lines. This discovery suggests its potential as an anticancer agent. Detailed NMR spectral analysis has been crucial in determining the novel structures of these compounds, including gaudichaudiic acid H (Cao et al., 1998).
Trypanocidal Activity
Gaudichaudiic acid has shown potent trypanocidal effects against the Y-strain of Trypanosoma cruzi, the causative agent of Chagas disease. The acid has been isolated as a racemic mixture and its enantiomers have been resolved, with the (+)-enantiomer exhibiting more activity than its antipode. This finding indicates the therapeutic potential of gaudichaudiic acid in treating Trypanosoma infections (Batista et al., 2011).
Antimicrobial Activity
Piper gaudichaudianum, a plant containing gaudichaudiic acid, has been studied for its antimicrobial activity. The compound exhibits good activity against certain pathogens like Staphylococcus aureus, Bacillus subtilis, and Candida tropicalis, indicating its potential in antimicrobial treatments (Nogueira Puhl et al., 2011).
Neuropharmacological Effects
The study on Tecoma gaudichaudi extracts, which possibly contain gaudichaudiic acid, showed enhanced cognition in rats. This research highlights the potential of compounds from Tecoma gaudichaudi in neuropharmacological applications, particularly in cognitive improvement and antistress activities (Ravishankar et al., 2018).
Antioxidant Properties
Extracts from Tecoma gaudichaudi, which may include gaudichaudiic acid, have exhibited significant antioxidant status. This suggests the compound's role in scavenging free radicals, which is important in preventing oxidative stress-related diseases (Kiranmayi, 2018).
Biosynthetic Studies
Research into the biosynthetic origins of gaudichaudiic acid in Piper gaudichaudianum has provided insights into the metabolic pathways involved in its formation. This knowledge is essential for understanding the compound's natural synthesis and potential for bioengineering (Lopes et al., 2007).
Eigenschaften
Produktname |
gaudichaudiic acid H |
|---|---|
Molekularformel |
C39H44O9 |
Molekulargewicht |
656.8 g/mol |
IUPAC-Name |
(E)-4-[(1R,2R,21R,23S)-16-hydroxy-20-methoxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15-hexaen-23-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C39H44O9/c1-11-35(4,5)27-31-24(20-16-18(2)12-13-22(20)36(6,7)46-31)28(40)25-29(41)26-30(45-10)21-17-23-37(8,9)48-38(33(21)42,15-14-19(3)34(43)44)39(23,26)47-32(25)27/h11-14,16,21,23,26,30,40H,1,15,17H2,2-10H3,(H,43,44)/b19-14+/t21-,23-,26?,30?,38-,39-/m1/s1 |
InChI-Schlüssel |
CKJQNWPJVMSWAZ-KWMSECQZSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=O)C5C([C@H]6C[C@H]7[C@]5(O4)[C@@](C6=O)(OC7(C)C)C/C=C(\C)/C(=O)O)OC)C(=C23)O)C(C)(C)C=C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=O)C5C(C6CC7C5(O4)C(C6=O)(OC7(C)C)CC=C(C)C(=O)O)OC)C(=C23)O)C(C)(C)C=C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




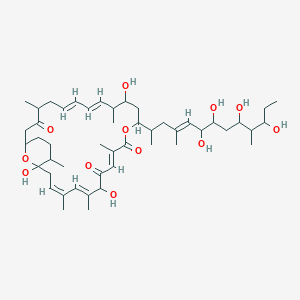

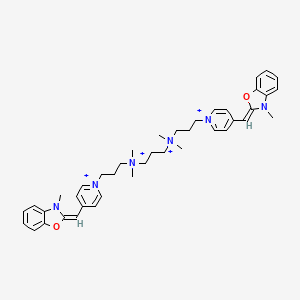
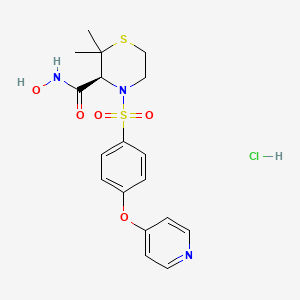
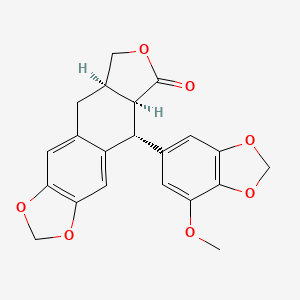

![(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione](/img/structure/B1248563.png)
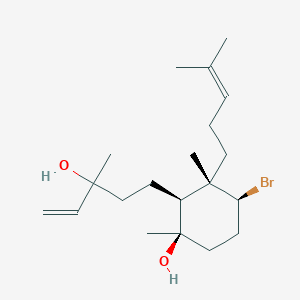
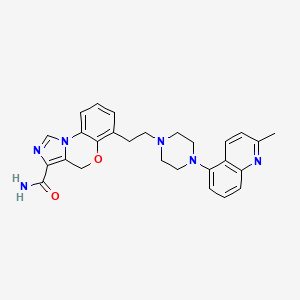

![3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one](/img/structure/B1248567.png)
![4-amino-N-[(3S,4R,5R,7R)-1-azatricyclo[3.3.1.03,7]nonan-4-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1248571.png)
